molecular formula C11H20N2O3 B3426878 (R)-(+)-1-Boc-3-acetamidopyrrolidine CAS No. 550371-67-0

(R)-(+)-1-Boc-3-acetamidopyrrolidine

Cat. No.: B3426878
CAS No.: 550371-67-0
M. Wt: 228.29 g/mol
InChI Key: SLFZPSKIMUPQSR-UHFFFAOYSA-N
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Description

®-(+)-1-Boc-3-acetamidopyrrolidine is a chiral compound widely used in organic synthesis. It is characterized by the presence of a pyrrolidine ring, an acetamido group, and a tert-butoxycarbonyl (Boc) protecting group. The compound is often utilized as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-1-Boc-3-acetamidopyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with the commercially available ®-3-pyrrolidinol.

    Protection: The hydroxyl group of ®-3-pyrrolidinol is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine to form ®-1-Boc-3-pyrrolidinol.

    Acetylation: The protected intermediate is then acetylated using acetic anhydride and a catalyst like pyridine to yield ®-(+)-1-Boc-3-acetamidopyrrolidine.

Industrial Production Methods

Industrial production of ®-(+)-1-Boc-3-acetamidopyrrolidine follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactants: Using bulk quantities of ®-3-pyrrolidinol, Boc anhydride, and acetic anhydride.

    Optimized Conditions: Reaction conditions are optimized for higher yields and purity, including controlled temperatures and reaction times.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

®-(+)-1-Boc-3-acetamidopyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can remove the Boc protecting group, yielding the free amine.

    Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of ®-(+)-1-Boc-3-acetamidopyrrolidine.

    Reduction: ®-3-acetamidopyrrolidine after Boc removal.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-(+)-1-Boc-3-acetamidopyrrolidine is utilized in several scientific research fields:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Industry: Used in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of ®-(+)-1-Boc-3-acetamidopyrrolidine involves its role as a precursor or intermediate in various biochemical pathways. The Boc group provides stability during reactions, while the acetamido group can participate in hydrogen bonding and other interactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

    (S)-(-)-1-Boc-3-acetamidopyrrolidine: The enantiomer of ®-(+)-1-Boc-3-acetamidopyrrolidine.

    ®-(+)-1-Boc-3-aminopyrrolidine: Lacks the acetamido group.

    ®-(+)-1-Boc-3-hydroxypyrrolidine: Contains a hydroxyl group instead of an acetamido group.

Uniqueness

®-(+)-1-Boc-3-acetamidopyrrolidine is unique due to its specific chiral configuration and the presence of both Boc and acetamido groups, making it a versatile intermediate in asymmetric synthesis and pharmaceutical development.

Properties

IUPAC Name

tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFZPSKIMUPQSR-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550371-67-0
Record name (R)-(+)-1-Boc-3-acetamidopyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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